molecular formula C15H21ClN2O4 B2416269 Acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide CAS No. 2411288-18-9

Acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide

Cat. No.: B2416269
CAS No.: 2411288-18-9
M. Wt: 328.79
InChI Key: PYGMRVUYBSEUEN-UHFFFAOYSA-N
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Description

Acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloroacetic acid with 4-hydroxy-4-pyridin-3-ylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine could result in an amide derivative.

Scientific Research Applications

Acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

IUPAC Name

acetic acid;2-chloro-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.C2H4O2/c14-8-12(17)16-11-3-5-13(18,6-4-11)10-2-1-7-15-9-10;1-2(3)4/h1-2,7,9,11,18H,3-6,8H2,(H,16,17);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMRVUYBSEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(CCC1NC(=O)CCl)(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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